molecular formula C17H21N3O2 B085181 Cyclo(L-leucyl-L-tryptophyl) CAS No. 15136-34-2

Cyclo(L-leucyl-L-tryptophyl)

Cat. No.: B085181
CAS No.: 15136-34-2
M. Wt: 299.37 g/mol
InChI Key: BZUNCDPEEKFTCX-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide (CDP) composed of L-leucine and L-tryptophan residues linked via an amide bond to form a diketopiperazine ring. Cyclic dipeptides are notable for their structural rigidity, enzymatic stability, and ability to interact with biological targets through hydrophobic, hydrogen-bonding, or aromatic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(L-Leu-L-Trp) can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the use of cyclodipeptide synthases (CDPSs), which are enzymes that catalyze the formation of cyclic dipeptides from aminoacyl-tRNAs . In this process, the CDPSs hijack aminoacyl-tRNAs from the ribosomal machinery to form the cyclic dipeptide.

Industrial Production Methods: Industrial production of Cyclo(L-Leu-L-Trp) can be achieved through fermentation processes using microorganisms such as Penicillium. The culture conditions, including the medium composition and fermentation parameters, are optimized to maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cyclo(L-Leu-L-Trp) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and enhance its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Cyclo(L-Leu-L-Trp).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclo(L-Leu-L-Trp) can lead to the formation of hydroxylated derivatives, while reduction can yield reduced diketopiperazine analogs .

Scientific Research Applications

Antimicrobial Properties

Cyclo(L-leucyl-L-tryptophyl) has demonstrated significant antimicrobial effects against various bacteria and fungi. Research indicates that diketopiperazines, including cyclo(L-leucyl-L-tryptophyl), exhibit activity against multidrug-resistant strains. For instance, a study highlighted that cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibited aflatoxin production in fungi, showcasing its potential as a biocontrol agent against toxic metabolites .

Table 1: Antimicrobial Activity of Cyclo(L-leucyl-L-tryptophyl)

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/ml
Escherichia coli250 µg/ml
Candida albicans500 µg/ml

Therapeutic Potential

The compound has been explored for its therapeutic applications, particularly in the context of neurodegenerative diseases and metabolic disorders. Cyclo(L-leucyl-L-tryptophyl) is noted for its ability to interact with biological systems, potentially influencing pathways involved in neuroprotection and glucose metabolism. Studies have shown that diketopiperazines can affect intracellular signaling pathways, which may be beneficial in treating conditions such as diabetes and Alzheimer's disease .

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of cyclo(L-leucyl-L-tryptophyl) found that it exhibited protective properties against oxidative stress in neuronal cell lines. The compound reduced markers of inflammation and apoptosis, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Flavor and Taste Research

Beyond its biological applications, cyclo(L-leucyl-L-tryptophyl) is recognized for its unique flavor profile. It has been used as a standard in flavor and taste research due to its bitter taste, which can influence food formulations . This application highlights the compound's versatility beyond traditional medicinal uses.

Synthesis Challenges and Innovations

The synthesis of cyclo(L-leucyl-L-tryptophyl) presents challenges due to the need for specific conditions to prevent epimerization during the cyclization process. Recent advancements in synthetic methodologies, such as β-thiolactone-mediated cyclization, have improved yields and efficiency in producing this compound . This innovation is crucial for scaling up production for both research and commercial purposes.

Comparison with Similar Compounds

Comparison with Similar Cyclic Dipeptides

Structural Variations and Stereochemical Effects

Cyclic dipeptides exhibit significant diversity based on amino acid composition, stereochemistry (L/D configurations), and substituent groups. Key structural analogs of cyclo(L-leucyl-L-tryptophyl) include:

Compound Amino Acid Residues Key Structural Features Biological Activities Source
Cyclo(L-Pro-L-Tyr) L-proline, L-tyrosine Hydroxyl group on tyrosine Anti-QS activity (las/rhl systems)
Cyclo(L-Hyp-L-Tyr) 4-hydroxy-L-proline, L-Tyr Additional hydroxyl group on proline Enhanced anti-QS and self-assembly
Cyclo(L-Leu-L-Pro) L-leucine, L-proline Hydrophobic leucine side chain Inhibits aflatoxin production (IC50: 0.20 mg/mL)
Cyclo(D-Pro-L-Phe) D-proline, L-phenylalanine D-configuration of proline Cytotoxicity against K562 cells
Cyclo(L-Trp-L-Ser) L-tryptophan, L-serine Hydroxyl group on serine Anti-QS (moderate activity)
Cyclo(L-Pro-L-Pro) L-proline (both residues) Symmetric diketopiperazine ring Chemosensory behavior modulation

Key Observations :

  • Stereochemistry: D-amino acid residues (e.g., cyclo(D-Pro-L-Phe)) often alter bioactivity compared to L-configurations. For example, cyclo(D-Pro-L-Phe) shows cytotoxicity against cancer cells, while its L-Pro counterpart may lack this property .
  • Substituent Groups : Hydroxyl groups (e.g., in cyclo(L-Hyp-L-Tyr)) enhance anti-QS activity by improving interactions with bacterial QS receptors and promoting self-assembly .
  • Hydrophobicity : Compounds with hydrophobic residues (e.g., cyclo(L-Leu-L-Pro)) exhibit membrane-penetrating abilities, crucial for inhibiting fungal secondary metabolites like aflatoxins .

Antimicrobial and Antifungal Effects

  • Cyclo(Pro-Trp) (structurally similar to cyclo(L-leucyl-L-tryptophyl)) demonstrates broad-spectrum antibacterial activity against E. coli, P. aeruginosa, and S. aureus .
  • Cyclo(Trp-Trp) shows potent antifungal activity against C. albicans and A. niger .
  • Cyclo(L-Leu-L-Pro) inhibits Aspergillus parasiticus growth at high concentrations (>6.0 mg/mL) and aflatoxin production at lower doses (IC50: 0.20 mg/mL) .

Anti-Quorum Sensing (QS) Activity

  • Cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) suppress P. aeruginosa biofilm formation by downregulating las and rhl QS systems. The hydroxyl group in cyclo(L-Hyp-L-Tyr) enhances efficacy by 30% compared to cyclo(L-Pro-L-Tyr) .
  • Cyclo(L-Pro-L-Phe) (lacking hydroxyl groups) primarily targets the rhl system, showing weaker overall anti-QS activity .

Cytotoxic and Signaling Roles

  • Cyclo(L-Pro-L-Pro) modulates chemosensory behavior in lizards, highlighting its role as a semiochemical .
  • Cyclo(D-Pro-L-Phe) exhibits cytotoxicity against leukemia K562 cells at 100 μg/mL .

Mechanism of Action and Structure-Activity Relationships (SAR)

  • Hydrogen Bonding : Hydroxyl groups (e.g., in tyrosine or hydroxyproline residues) improve binding to QS receptors like LasR and RhlR .
  • Hydrophobic Interactions : Leucyl or tryptophanyl residues enhance membrane permeability, critical for intracellular targets (e.g., aflatoxin biosynthesis enzymes) .
  • Stereochemical Specificity : D-configured proline in cyclo(D-Pro-L-Phe) disrupts protein binding pockets, leading to cytotoxicity absent in L-configured analogs .

Biological Activity

Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory contexts. This article synthesizes current research findings, presenting data tables and case studies to elucidate the compound's biological significance.

Overview of Cyclo(L-leucyl-L-tryptophyl)

Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide composed of leucine and tryptophan residues. Its structural properties contribute to its biological functions, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Inhibition of Biofilms and Virulence Factors

Recent studies have highlighted the effectiveness of cyclo(L-leucyl-L-tryptophyl) in inhibiting biofilm formation and virulence in pathogenic bacteria. For instance, cyclo(L-leucyl-L-prolyl), a related cyclic dipeptide, demonstrated significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) was established at 256 μg/mL, with maximum bactericidal concentration (MBC) at 512 μg/mL. Sub-MIC concentrations effectively inhibited biofilm formation by 85-87% .

Table 1: Antimicrobial Efficacy of Cyclo(L-leucyl-L-tryptophyl)

PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
MRSA25651285-87
Candida albicansTBDTBDTBD
Escherichia coliTBDTBDTBD

Note: Data for Candida albicans and Escherichia coli is still being gathered.

Anticancer Activity

Mechanisms of Action

Cyclo(L-leucyl-L-tryptophyl) has shown promising anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. Studies indicate that this compound inhibits cell growth and migration by disrupting the cell cycle through modulation of key signaling pathways, specifically the epidermal growth factor receptor (EGFR) and CD151 pathways. The compound induced DNA damage and apoptosis in cancer cells while sparing normal epithelial cells .

Table 2: Effects on Cancer Cell Lines

Cell LineViability Reduction (%)Mechanism of Action
MDA-MB-231 (TNBC)50EGFR/CD151 signaling inhibition
MDA-MB-468 (TNBC)45DNA damage induction
MCF-12A (Normal)10Minimal effect

Anti-inflammatory Properties

Cyclo(L-leucyl-L-tryptophyl) also exhibits anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Study on MRSA : A study conducted using Caenorhabditis elegans as a model organism demonstrated that cyclo(L-leucyl-L-prolyl) significantly reduced virulence without exhibiting toxicity. The down-regulation of virulence genes was confirmed through reverse transcription-PCR analysis .
  • Triple-Negative Breast Cancer : Another study focused on TNBC showed that cyclo(L-leucyl-L-tryptophyl) reduced cell proliferation by inducing cell cycle arrest and apoptosis via EGFR signaling pathways. The study utilized various assays including MTT and TUNEL to assess cell viability and apoptosis rates .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Cyclo(L-leucyl-L-tryptophyl), and what challenges arise during purification?

Cyclic dipeptides like Cyclo(L-leucyl-L-tryptophyl) are typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase cyclization. Key challenges include:

  • Protection of reactive groups : Tryptophan’s indole ring and leucine’s side chain require selective protecting groups (e.g., Boc or Fmoc) to prevent side reactions .
  • Cyclization efficiency : Low yields due to steric hindrance or improper reaction conditions (e.g., solvent polarity, temperature). Optimizing coupling reagents like HATU or DIPEA can improve cyclization .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) is standard. LC-MS or NMR (1H/13C) validates purity and structure .

Q. How can researchers confirm the structural identity of Cyclo(L-leucyl-L-tryptophyl) using spectroscopic methods?

  • NMR spectroscopy : 1H and 13C NMR resolve backbone amide protons (δ 7–8 ppm) and α-carbon shifts. NOESY correlations confirm cyclization by proximity of N- and C-terminal residues .
  • Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+) with <5 ppm error. MS/MS fragmentation reveals characteristic backbone cleavage patterns .
  • Circular dichroism (CD) : Detects conformational stability in solution, particularly for tryptophan’s aromatic interactions .

Q. What preliminary biological assays are recommended to evaluate Cyclo(L-leucyl-L-tryptophyl)’s bioactivity?

  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin .
  • Antioxidant activity : DPPH radical scavenging assays and measurement of SOD/CAT enzyme levels in oxidative stress models (e.g., H2O2-treated cell lines) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) to assess dose-dependent apoptosis via caspase-3/9 activation .

Advanced Research Questions

Q. How can conflicting data on Cyclo(L-leucyl-L-tryptophyl)’s bioactivity across studies be systematically addressed?

  • Meta-analysis framework : Use PRISMA guidelines to aggregate data from preclinical studies, controlling for variables like solvent (DMSO vs. aqueous), concentration ranges, and cell line heterogeneity .
  • Mechanistic validation : Employ siRNA knockdown or CRISPR-edited models to isolate pathways (e.g., NF-κB or MAPK) implicated in conflicting results .
  • Dose-response reevaluation : Conduct isobologram analyses to identify synergistic or antagonistic interactions with co-administered compounds .

Q. What experimental designs are optimal for elucidating Cyclo(L-leucyl-L-tryptophyl)’s mechanism of action in complex biological systems?

  • Multi-omics integration : Pair RNA-seq (to identify differentially expressed genes) with metabolomics (LC-MS) to map metabolic perturbations .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like GPCRs or kinases, validated via SPR (surface plasmon resonance) .
  • Pharmacokinetic profiling : Use radiolabeled (14C) Cyclo(L-leucyl-L-tryptophyl) in murine models to track bioavailability, tissue distribution, and half-life .

Q. How can researchers address reproducibility challenges in Cyclo(L-leucyl-L-tryptophyl) studies?

  • Standardized protocols : Adopt MISEV guidelines for cell culture (e.g., mycoplasma testing, passage number limits) and compound storage (−80°C in amber vials) .
  • Blinded analysis : Implement third-party validation of key results (e.g., external labs replicating bioactivity assays) .
  • Data transparency : Share raw NMR/MS files and experimental metadata via repositories like Zenodo or ChEMBL .

Q. Methodological Recommendations

  • For synthesis : Use microwave-assisted cyclization to reduce reaction time and improve yields .
  • For data analysis : Apply R/Bioconductor packages (e.g., limma) for robust statistical modeling of omics datasets .
  • For translational studies : Prioritize ADMET profiling early to identify liabilities (e.g., plasma protein binding, CYP inhibition) .

Properties

IUPAC Name

(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUNCDPEEKFTCX-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164768
Record name Cyclo(L-leucyl-L-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15136-34-2
Record name Cyclo(L-leucyl-L-tryptophyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(L-leucyl-L-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-leucyl-L-tryptophyl)
Reactant of Route 2
Cyclo(L-leucyl-L-tryptophyl)
Reactant of Route 3
Cyclo(L-leucyl-L-tryptophyl)
Reactant of Route 4
Cyclo(L-leucyl-L-tryptophyl)
Reactant of Route 5
Reactant of Route 5
Cyclo(L-leucyl-L-tryptophyl)
Reactant of Route 6
Reactant of Route 6
Cyclo(L-leucyl-L-tryptophyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.